N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring, a methoxyphenyl group, and an anisyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the methoxyphenyl and anisyl groups. Common synthetic routes may involve the use of reagents such as methoxyphenyl sulfonyl chloride, oxazolidine derivatives, and anisyl chloride. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide include:
- N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide
- N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl]benzamide
- N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonyl]propionamide .
Uniqueness
What sets N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N’'-o-anisyl-oxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazolidine ring and the methoxyphenyl group enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S/c1-29-16-7-9-17(10-8-16)32(27,28)24-11-12-31-19(24)14-23-21(26)20(25)22-13-15-5-3-4-6-18(15)30-2/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSBATFGUAYLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.